4-bromo-1H-indazole-6-carboxylic acid
Overview
Description
4-Bromo-1H-indazole-6-carboxylic acid is a chemical compound belonging to the indazole family, characterized by a bromine atom at the 4th position and a carboxylic acid group at the 6th position on the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
- One possible target could be kinases, as indazoles have been associated with kinase inhibition. For example, CHK1 and CHK2 kinases play roles in cancer, and modulation of these kinases could be relevant .
Target of Action
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1H-indazole-6-carboxylic acid typically involves the cyclization of 2-bromo-6-fluorobenzaldehyde with hydrazine hydrate. The reaction is carried out in dimethyl sulfoxide (DMSO) at elevated temperatures . The general steps are as follows:
Preparation of 2-bromo-6-fluorobenzaldehyde: This intermediate is synthesized by reacting 1-bromo-3-fluorobenzene with n-butyllithium in tetrahydrofuran (THF) at low temperatures.
Cyclization: The 2-bromo-6-fluorobenzaldehyde is then reacted with hydrazine hydrate in DMSO at 80°C to form 4-bromo-1H-indazole.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the carboxylic acid group to an alcohol.
Oxidation: Thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as azides or nitriles can be formed.
Reduction Products: The primary alcohol derivative of the indazole compound.
Oxidation Products: The acyl chloride derivative of the indazole compound.
Scientific Research Applications
4-Bromo-1H-indazole-6-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including anticancer and anti-inflammatory agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Chemical Biology: It serves as a probe in the investigation of cellular pathways and mechanisms.
Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Comparison with Similar Compounds
6-Bromo-1H-indazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4th position.
4-Bromo-1H-indazole: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
1H-indazole-6-carboxylic acid: Lacks the bromine atom, affecting its biological activity and reactivity.
Uniqueness: 4-Bromo-1H-indazole-6-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry and chemical biology .
Properties
IUPAC Name |
4-bromo-1H-indazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPANGLJLZZYNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646396 | |
Record name | 4-Bromo-1H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885523-43-3 | |
Record name | 4-Bromo-1H-indazole-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885523-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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